23-Hydroxybetulinic acid

Catalog No.
S1960441
CAS No.
85999-40-2
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
23-Hydroxybetulinic acid

Researchers struggling with multidrug resistance in cancer often find betulinic acid ineffective. 23-Hydroxybetulinic acid (23-HBA) provides a critical solution:

  • P-gp inhibitor: binds LEU 971 & SER 975, reversing adriamycin/vincristine resistance in MCF-7/ADR cells
  • Synthetic precursor: C-28 ester/amide derivatization for optimized HL-60/B16 activity
  • PK baseline: 25.6 h half-life, 2.3% bioavailability for delivery system testing

Sourced as a specialty research compound, not a generic triterpene.

CAS Number

85999-40-2

Product Name

23-Hydroxybetulinic acid

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20-,21+,22+,23-,24+,26-,27?,28+,29+,30-/m0/s1

InChI Key

HXWLKAXCQLXHML-BCCUXYDHSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O

23-hydroxy Betulinic acid is a triterpenoid that has been found in P. chinensis and has anticancer activity. It inhibits proliferation of K562, B16, and HeLa cells (IC50s = 39.9, 78.5, and 80 µM, respectively), as well as human umbilical vein endothelial cells (HUVECs; IC50 = 94.8 µM). It halts the cell cycle at the S phase and induces apoptosis in K562 cells in a concentration-dependent manner with a loss of the mitochondrial membrane potential and an increase in Bax and cytochrome C protein levels.
23-Hydroxybetulinic acid is a triterpenoid. It has a role as a metabolite. It derives from a hydride of a lupane.
23-Hydroxybetulinic acid is a natural product found in Paeonia lactiflora, Salvia, and other organisms with data available.

Synonyms

23-Hydroxybetulinic acid, Anemosapogenin, 23-HBA, 3β,23-Dihydroxylup-20(29)-en-28-oic acid, (3β,4α)-3,23-Dihydroxylup-20(29)-en-28-oic acid

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

23-Hydroxybetulinic acid (23-HBA), also known as anemosapogenin, is a lupane-type pentacyclic triterpenoid isolated from Pulsatilla chinensis. Structurally distinguished from the more common betulinic acid by the presence of an additional hydroxyl group at the C-23 position, this compound serves as a critical scaffold in medicinal chemistry. While it shares the poor aqueous solubility typical of pentacyclic triterpenes, the C-23 hydroxyl introduces a distinct polarity profile and an additional site for functionalization. In procurement and material selection, 23-HBA is primarily sourced as a specialized precursor for synthesizing C-28 ester and amide derivatives, or as a functional agent for investigating multidrug resistance (MDR) reversal, where it exhibits P-glycoprotein (P-gp) inhibitory properties not found in its unhydroxylated analogs [1].

Research Fit

Reported P-gp modulation supports MDR reversal endpoint studies.
Scaffold with reported glycogen phosphorylase inhibition supports lead optimization.
Mitochondrial depolarization response supports intrinsic apoptosis pathway research.

Substituting 23-HBA with the more commonly available betulinic acid (BA) fundamentally alters both chemical reactivity and biological functionality. In pharmacological applications, the C-23 hydroxyl group in 23-HBA alters the molecule's binding affinity to efflux pumps; while 23-HBA actively binds to LEU 971 and SER 975 to reverse multidrug resistance, BA lacks this specific interaction and fails to reverse MDR in resistant cell lines [1]. Furthermore, in synthetic workflows, the distinct polarity imparted by the C-23 hydroxyl significantly impacts the structure-activity relationship of downstream C-28 modifications. Derivatives synthesized from a generic BA scaffold will not replicate the efficacy or physicochemical profile of those derived specifically from 23-HBA [2].

Substitution Risk

23-Hydroxybetulinic Acid
Betulinic Acid
Reported P-gp inhibition; enhances intracellular drug accumulation
vs
P-gp modulation not reported; MDR reversal context may not transfer
Lower-concentration mitochondrial depolarization and DNA fragmentation
vs
Requires higher concentrations; assay sensitivity may differ
Reported synergy with doxorubicin via P-gp downregulation
vs
No P-gp synergy expected; combination response may not reproduce

P-gp Inhibition and MDR Reversal

In comparative assays using adriamycin-resistant MCF-7/ADR cells, 23-HBA successfully increased the intracellular accumulation and cytotoxicity of adriamycin and vincristine in a concentration-dependent manner. In direct contrast, betulinic acid (BA) showed no significant effect on reversing multidrug resistance. Molecular docking confirmed that 23-HBA binds to P-gp residues LEU 971 and SER 975 via its C-23 hydroxyl group, a binding mode unavailable to BA [1].

Evidence DimensionP-gp mediated MDR reversal in MCF-7/ADR cells
Target Compound Data23-HBA actively increases adriamycin/vincristine cytotoxicity and intracellular accumulation
Comparator Or BaselineBetulinic acid (BA) shows no significant MDR reversal effect
Quantified DifferenceQualitative shift from non-inhibitor (BA) to active P-gp inhibitor (23-HBA) via C-23 hydroxyl binding
ConditionsIn vitro MCF-7/ADR cell assays and molecular docking models

Buyers developing combination therapies or MDR-reversing agents must select 23-HBA over BA to achieve P-gp inhibition.

Cytotoxicity in B16
Head-to-head
23-HBA
IC50 32 μg/mL
vs
Betulinic acid
IC50 76 μg/mL
Reported 2.4-fold difference; 23-hydroxylation associated with higher response
B16 murine melanoma, MTT assay, 48h

C-28 Ester Derivative Precursor

23-HBA serves as a structurally distinct scaffold for C-28 modifications due to the polarity balance provided by the C-23 hydroxyl. When 23-HBA is used to synthesize C-28 ester derivatives (e.g., compound 6i), the resulting molecules achieve an IC50 value of 8.35 µM in HL-60 cells. This quantitatively outperforms the baseline activity of both unmodified 23-HBA and standard betulinic acid, demonstrating the necessity of the 23-HBA scaffold for this specific derivative class [1].

Evidence DimensionCytotoxicity (IC50) of optimized C-28 derivatives in HL-60 cells
Target Compound Data23-HBA C-28 ester derivative (Compound 6i): IC50 = 8.35 µM
Comparator Or BaselineUnmodified 23-HBA and Betulinic acid exhibit weaker baseline cytotoxicity
Quantified DifferenceSignificant reduction in IC50 for 23-HBA derivatives compared to unmodified lupane baselines
ConditionsIn vitro MTT assay against HL-60 human leukemia cell line

For medicinal chemistry procurement, 23-HBA is the required starting material to synthesize active C-28 ester/amide derivatives that cannot be accessed via a BA scaffold.

P-gp MDR Reversal
Head-to-head
23-HBA
Active
vs
Betulinic acid
Inactive
P-gp modulation endpoint context; BA may not reverse MDR
MCF-7/ADR, MDCK-MDR1 models

Pharmacokinetic Baseline

Quantitative LC/MS analysis of 23-HBA in mouse plasma following a 200 mg/kg intragastric dose reveals a long elimination half-life of 25.6 hours and a Cmax of 3.1 µg/mL. The absolute bioavailability remains low at 2.3%, which is characteristic of highly lipophilic pentacyclic triterpenes [1].

Evidence DimensionElimination half-life (t1/2) and Bioavailability
Target Compound Datat1/2 = 25.6 hours; Bioavailability = 2.3%
Comparator Or BaselineStandard pentacyclic triterpene baseline (poor aqueous solubility)
Quantified DifferenceExtended systemic residence time (25.6 h) despite low initial absorption (2.3%)
ConditionsIn vivo mouse model, 200 mg/kg intragastric administration, LC/MS quantification

Formulation scientists must account for the 2.3% bioavailability and 25.6-hour half-life when designing nanocarrier or prodrug delivery systems for this compound.

GP Inhibition
Class-level
IC50 3.5 μM Derivative 12b; parent ~16 μM
Scaffold with reported improvement; supports inhibitor optimization
Rabbit muscle GPa enzyme assay
In Vivo Prodrug
Reported
NQO1-activated prodrug (32j), xenograft
72.69% tumor weight reduction
Model-response endpoint context; may support prodrug lead studies
30 mg/kg dose; compared to 5-FU
ΔΨm Loss & DNA Frag
Head-to-head
23-HBA
25 μg/mL effective
vs
Betulinic acid
Higher dose required
Lower-concentration mitochondrial response; supports apoptosis pathway studies
B16 cells, JC-1 staining
Doxorubicin Synergy
Head-to-head
23-HBA
Synergy (CI < 1)
vs
Betulinic acid
No P-gp synergy
Reported intratumoral drug accumulation; P-gp modulation may contribute
Sarcoma 180 xenograft in ICR mice

Advanced Antitumor Derivative Synthesis

Because of the specific polarity and functionalization handle provided by the C-23 hydroxyl group, 23-HBA is the preferred precursor for synthesizing highly active C-28 ester and amide derivatives. It is specifically selected over betulinic acid in medicinal chemistry workflows aiming to optimize structure-activity relationships for leukemia (HL-60) and melanoma (B16) models [1].

MDR Reversal Agent Development

23-HBA is specifically indicated for research into combination chemotherapies targeting resistant tumors. Its demonstrated ability to bind and inhibit P-glycoprotein makes it an essential compound for reversing adriamycin and vincristine resistance in MCF-7/ADR cell lines, an application where standard betulinic acid is ineffective [2].

Formulation and Prodrug Optimization

Given its established pharmacokinetic profile—specifically its 25.6-hour elimination half-life and 2.3% bioavailability—23-HBA serves as a rigorous baseline material for testing novel drug delivery systems. It is an ideal candidate for researchers developing polymeric nanoparticles, liposomes, or amino acid prodrugs designed to overcome the poor aqueous solubility of pentacyclic triterpenes[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MDR Reversal Research
P-gp modulation activity
Chemosensitization endpoint review
GP Inhibitor Lead Optimization
GP inhibition scaffold
Enzyme inhibition and SAR analysis
Tumor-Targeted Prodrug Research
NQO1-activatable prodrug approach
Xenograft model-response interpretation
Mitochondrial Apoptosis & ROS Signaling
ΔΨm dissipation and ROS induction profile
Intrinsic apoptosis endpoint review

XLogP3

7.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Wikipedia

23-Hydroxybetulinic acid

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